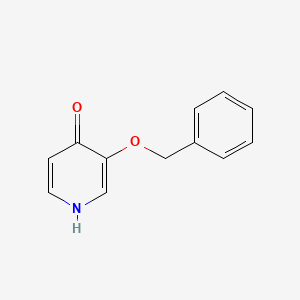

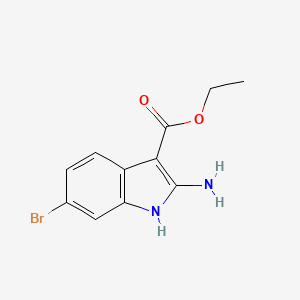

![molecular formula C17H15BrClNO4 B2631612 {[(4-Bromophenyl)methyl]carbamoyl}methyl 4-chloro-2-methoxybenzoate CAS No. 1795032-94-8](/img/structure/B2631612.png)

{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-chloro-2-methoxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-chloro-2-methoxybenzoate” is a complex organic molecule. It contains several functional groups, including a carbamoyl group, a methoxy group, and a benzoate group. The presence of bromine and chlorine atoms suggests that it might be involved in halogen bonding interactions .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the presence of the halogen atoms. The bromophenyl and chloromethoxybenzoate groups are likely to contribute significantly to the overall shape and properties of the molecule .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the carbamoyl, methoxy, and benzoate groups, as well as the bromine and chlorine atoms. These groups could potentially participate in a variety of chemical reactions, depending on the conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure and the presence of the various functional groups. For example, the halogen atoms might increase its polarity, while the carbamoyl and benzoate groups could potentially influence its solubility and reactivity .

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

Research on bromophenol derivatives and related compounds often focuses on their synthesis and structural elucidation. For instance, Zhao et al. (2004) detailed the isolation of new bromophenol derivatives from the red alga Rhodomela confervoides, highlighting the structural diversity of these compounds through advanced spectroscopic methods. Although the compounds were found inactive against several human cancer cell lines and microorganisms, the study is significant for understanding the structural basis of bromophenol derivatives (Zhao et al., 2004).

Swamy et al. (2020) synthesized two dihydrofuran carbonitrile derivatives, showcasing a coordinated compliance with chloro-methyl and bromo-methyl exchange rules. The study not only elucidates the compounds' structures via X-ray crystallography but also explores their electronic properties through DFT calculations, indicating potential for further pharmacological exploration (Swamy et al., 2020).

Biological Evaluation and Potential Applications

Several studies explore the biological activities of bromophenol derivatives and related compounds. For example, research on the marine endophytic fungus Nigrospora sp. led to the isolation of new compounds with moderate antitumor and antimicrobial activities (Xia et al., 2011). These findings suggest the potential application of such compounds in developing new therapeutic agents.

Furthermore, Li et al. (2011) isolated 19 naturally occurring bromophenols from the marine red alga Rhodomela confervoides, with some exhibiting potent antioxidant activities stronger than standard controls. This underscores the potential of these compounds in food preservation and pharmaceuticals as natural antioxidants (Li et al., 2011).

Safety and Hazards

Mecanismo De Acción

Target of Action

Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .

Mode of Action

Without specific information, it’s challenging to detail the exact mode of action of “{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-chloro-2-methoxybenzoate”. In general, compounds like this could interact with their targets through various mechanisms, such as oxidative addition or transmetalation .

Biochemical Pathways

The compound could potentially be involved in biochemical pathways related to Suzuki–Miyaura coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in many biological processes.

Result of Action

The compound could potentially influence cellular processes through its involvement in carbon-carbon bond formation .

Propiedades

IUPAC Name |

[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 4-chloro-2-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrClNO4/c1-23-15-8-13(19)6-7-14(15)17(22)24-10-16(21)20-9-11-2-4-12(18)5-3-11/h2-8H,9-10H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKWYVPLPIQFCNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorophenyl)-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2631533.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2631538.png)

![3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![7-[2-(4-Methoxyphenyl)-2-oxoethoxy]-3-phenylchromen-4-one](/img/structure/B2631547.png)

![1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2631551.png)